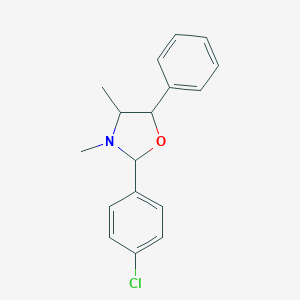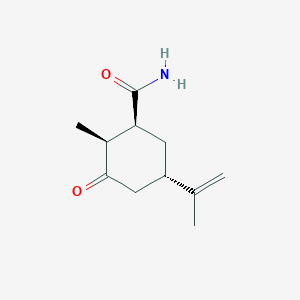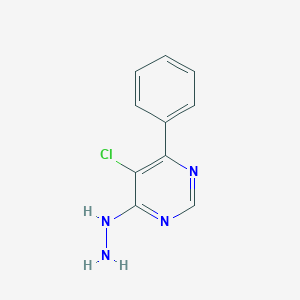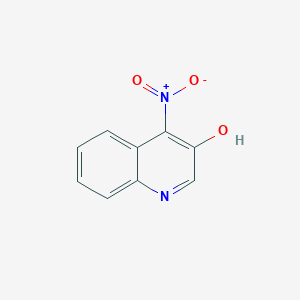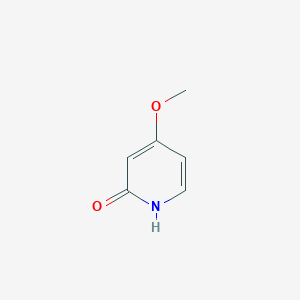
4-Méthoxy-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-Methoxy-2(1H)-pyridinone, such as 4-hydroxy-2-quinolones, has been discussed in several publications . These compounds are valuable in drug research and development due to their interesting pharmaceutical and biological activities . The synthetic approaches for these compounds involve various methods and their applications in the synthesis of related four-membered to seven-membered heterocycles .Applications De Recherche Scientifique
Biotechnologie marine
“4-Méthoxy-2(1H)-pyridinone” a été identifié comme un intermédiaire biosynthétique de produits naturels contenant du bipyrrole provenant de la culture de Streptomyces . Ces cultures se sont avérées arrêter la strobilation de la méduse lunaire Aurelia coerulea . Cela suggère des applications potentielles en biotechnologie marine, en particulier dans la régulation des populations de méduses.
Agents antibactériens
Le composé est un intermédiaire biosynthétique possible commun de produits naturels contenant du pyrrole, y compris les prodigiosines . Les prodigiosines sont un groupe de composés tripyrroliques pigmentés rouges produits par plusieurs souches bactériennes, connues pour leurs activités antimicrobiennes, antifongiques, antiprotozoaires, antimalariques, immunosuppressives et anticancéreuses.
Agents antifongiques
Comme mentionné ci-dessus, les prodigiosines, dont “this compound” est un intermédiaire possible, ont des propriétés antifongiques . Cela suggère des applications potentielles dans le développement de nouveaux agents antifongiques.
Agents anticancéreux
Les prodigiosines présentent également des propriétés anticancéreuses . Par conséquent, “this compound” pourrait potentiellement être utilisé dans la synthèse de nouveaux médicaments anticancéreux.
Agents antiprotozoaires
L'activité antiprotozoaire des prodigiosines suggère que “this compound” pourrait également être utilisé dans le développement de médicaments pour traiter les infections protozoaires .
Agents immunosuppresseurs
Les prodigiosines se sont avérées avoir des propriétés immunosuppressives . Cela suggère que “this compound” pourrait potentiellement être utilisé dans le développement de médicaments immunosuppresseurs, souvent utilisés dans la transplantation d'organes pour prévenir le rejet.
Mécanisme D'action
Target of Action
It is known to be a biosynthetic intermediate of pyrrole-containing natural products . These natural products, including prodigiosins and tambjamines, have diverse biological activities and can interact with various biological targets .
Mode of Action
As a biosynthetic intermediate, it likely interacts with its targets to produce downstream products
Biochemical Pathways
It is known to be involved in the biosynthesis of pyrrole-containing natural products . These products can affect various biochemical pathways, but the specific pathways influenced by 4-Methoxy-2(1H)-pyridinone remain to be determined.
Result of Action
As a biosynthetic intermediate, it contributes to the formation of pyrrole-containing natural products . These products have various biological activities, suggesting that 4-Methoxy-2(1H)-pyridinone may indirectly influence cellular processes.
Propriétés
IUPAC Name |
4-methoxy-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIUQZRSHNDQTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Q1: What is the significance of using 5-chloro-3-cyano-4-methoxy-2(1H)-pyridinone (5) as an intermediate in the synthesis of 5-chloro-4-hydroxy-2(1H)-pyridinone?
A1: Although the article does not explicitly state the reason for choosing this specific synthetic route, utilizing 5-chloro-3-cyano-4-methoxy-2(1H)-pyridinone (5) as an intermediate likely offers advantages in terms of yield, cost-effectiveness, or ease of purification compared to other potential synthetic routes []. The presence of the methoxy group at the 4-position could serve as a protecting group for the desired hydroxyl group in the final molecule, or it could be involved in facilitating subsequent chemical transformations.
Q2: Are there alternative methods for synthesizing 5-chloro-4-hydroxy-2(1H)-pyridinone?
A2: The article mentions that the described synthetic route, using 5-chloro-3-cyano-4-methoxy-2(1H)-pyridinone (5) as a key intermediate, presents advantages over previously reported methods []. This implies the existence of alternative synthetic strategies for obtaining the target compound. Further research into the cited literature would be needed to explore and compare these different methodologies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
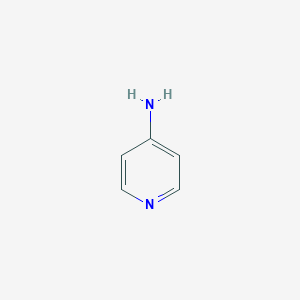
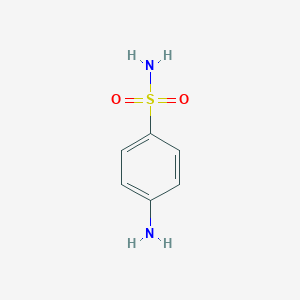
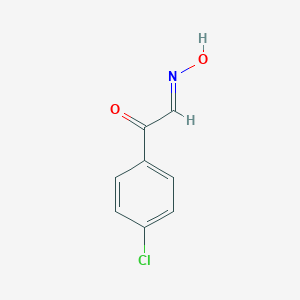

![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoic acid](/img/structure/B372742.png)
